molecular formula C6H8ClNO B2609484 5-(2-chloroethyl)-3-methyl-1,2-oxazole CAS No. 1849266-56-3

5-(2-chloroethyl)-3-methyl-1,2-oxazole

Cat. No.: B2609484
CAS No.: 1849266-56-3
M. Wt: 145.59
InChI Key: SOUQXZRISQBVTD-UHFFFAOYSA-N
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Description

5-(2-chloroethyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroethyl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with a suitable diketone or ketoester under acidic or basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted oxazoles, azides, thiocyanates, and reduced heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-chloroethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chloroethyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethylamine: A precursor in the synthesis of 5-(2-chloroethyl)-3-methyl-1,2-oxazole.

    3-methyl-1,2-oxazole: Lacks the chloroethyl group but shares the oxazole ring structure.

    5-(2-chloroethyl)-1,2,4-oxadiazole: Contains a similar chloroethyl group but has a different heterocyclic ring.

Uniqueness

This compound is unique due to the combination of its chloroethyl and methyl substituents on the oxazole ring. This specific structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-chloroethyl)-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUQXZRISQBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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